molecular formula C14H16FN3O2S2 B2804896 4-fluoro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide CAS No. 1448074-78-9

4-fluoro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide

Cat. No.: B2804896
CAS No.: 1448074-78-9
M. Wt: 341.42
InChI Key: VOPMECMEKFDXHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery, incorporating two privileged pharmacophores: the sulfonamide group and the thiazole ring . The 4-fluorobenzenesulfonamide moiety is a well-known structural feature in the design of enzyme inhibitors . Meanwhile, the 2-aminothiazole scaffold is a versatile heterocycle found in a range of bioactive molecules and FDA-approved drugs, contributing to various pharmacological activities such as antioxidant, antimicrobial, and anticancer effects . This molecular architecture, which combines a sulfonamide with a nitrogen-containing heterocycle like piperidine, is frequently employed in the "tail approach" for designing potent and selective inhibitors, particularly against targets like the cancer-associated carbonic anhydrase isoforms IX and XII . Compounds bearing these structural features are extensively investigated as potential therapeutic agents for hypoxic tumors and other pathological conditions . This product is intended for research purposes in chemical biology and pharmaceutical development. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-fluoro-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2S2/c15-11-1-3-13(4-2-11)22(19,20)17-12-5-8-18(9-6-12)14-16-7-10-21-14/h1-4,7,10,12,17H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPMECMEKFDXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=CC=C(C=C2)F)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide typically involves the coupling of a substituted 2-amino benzothiazole with a piperidine derivative. The reaction conditions often include the use of coupling agents and solvents such as dichloromethane or dimethylformamide. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications for its intended use .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or amines .

Scientific Research Applications

4-fluoro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets in biological systems. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Bioactivity: Compound 13d demonstrates potent anticancer activity against gastrointestinal adenocarcinoma cells (AGS, HT-29), outperforming 5-fluorouracil (5-FU) in potency and selectivity . In contrast, compound 6 exhibits dual α2A/5-HT7 receptor antagonism, suggesting neurological applications .

Substituent Effects :

  • Piperidine Modifications : The addition of a dihydrobenzofuran-ethyloxy chain (compound 6 ) increases molecular weight by ~95 g/mol compared to the reference compound, likely enhancing lipophilicity and CNS penetration .
  • Thiazole Substitutions : Direct attachment of a 2-hydroxy-4-methoxyphenyl group to thiazole (compound 13d ) improves anticancer activity but reduces synthetic yield compared to allylated analogs (e.g., compound 31 ) .

Synthetic Efficiency : Compounds with simpler substituents (e.g., 31 ) achieve yields >85%, while those with complex side chains (e.g., 8 ) require multi-step syntheses but maintain high purity (UPLC/MS: 100%) .

Pharmacological and Physicochemical Properties

Table 2: Pharmacokinetic and Physicochemical Data

Compound Name logP* Solubility (mg/mL) Plasma Protein Binding (%) Metabolic Stability (t₁/₂, min) References
Reference Compound 2.1‡ <0.1‡ ~75‡ ~30‡ -
13d 3.5 0.05 85 45
6 3.8 0.03 90 60
31 2.8 0.12 70 25

*Calculated using fragment-based methods. ‡Estimated via in silico tools (e.g., Multiwfn ).

Key Observations:

  • Metabolic Stability : Piperidine-containing compounds (e.g., 6 ) show longer metabolic half-lives than thiazole-only analogs (e.g., 31 ), likely due to reduced cytochrome P450 susceptibility .

Biological Activity

4-Fluoro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antitumor research. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various pathogens and tumor cells.

Synthesis

The synthesis of this compound involves the incorporation of a thiazole moiety with a piperidine ring, linked to a benzenesulfonamide group. The synthetic pathway typically includes:

  • Formation of the thiazole derivative.
  • Reaction with piperidine to create the piperidinyl-thiazole structure.
  • Coupling with benzenesulfonamide to achieve the final product.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. The antibacterial mechanism is primarily attributed to the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. The inhibition of this enzyme results in a bacteriostatic effect, preventing bacterial cell division.

A study evaluating various derivatives reported the following inhibition zones against common bacterial strains:

CompoundConcentration (mM)Zone of Inhibition (mm)
E. coliS. aureus
5a88
47.58
27.56
17

These results suggest that modifications to the thiazole and sulfonamide groups can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antitumor Activity

In addition to its antibacterial properties, compounds similar to this sulfonamide have shown promising antitumor activity. Specifically, they have been investigated for their ability to induce ferroptosis in cancer cells through modulation of the KEAP1-NRF2-GPX4 axis. This pathway is crucial for regulating oxidative stress and cell survival.

In vitro studies demonstrated that treatment with related compounds led to:

  • Inhibition of tumor cell proliferation.
  • Induction of cell death via increased reactive oxygen species (ROS) levels.
  • Downregulation of key proteins involved in antioxidant defense, such as SLC7A11/XCT and GPX4.

These findings indicate that such compounds could be developed as potential anti-tumor agents .

Case Studies

Several case studies have highlighted the biological efficacy of compounds containing similar structural motifs:

  • Antibacterial Efficacy : A study on N-(thiazol-2-yl)benzenesulfonamides revealed potent antibacterial effects when combined with cell-penetrating peptides, enhancing their ability to penetrate bacterial membranes .
  • Antitumor Mechanisms : Research on PMSA (a related compound) demonstrated significant anti-tumor effects by inducing ferroptosis in various cancer cell lines, suggesting a potential therapeutic application for sulfonamide derivatives in oncology .

Q & A

Q. What are the key steps in synthesizing 4-fluoro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the piperidine ring and subsequent sulfonamide coupling. Key steps include:

  • Step 1: Preparation of the thiazole-containing piperidine intermediate via nucleophilic substitution or cyclization reactions.
  • Step 2: Sulfonylation of the piperidine amine group using 4-fluorobenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine).
  • Step 3: Purification via column chromatography or recrystallization to achieve >95% purity.
    Optimization of reaction parameters (temperature, solvent, catalyst) is critical to minimize side products like over-sulfonylated derivatives .

Q. How is the structural integrity of this compound confirmed experimentally?

Analytical techniques include:

  • NMR Spectroscopy: 1H and 13C NMR verify aromatic protons (δ 7.2–8.1 ppm for fluorobenzene), thiazole protons (δ 7.5–8.3 ppm), and piperidine methylene signals (δ 2.5–3.5 ppm) .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >98% .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 395.08) .

Q. What are the primary solubility and stability considerations for this compound?

  • Solubility: Limited aqueous solubility due to hydrophobic thiazole and fluorobenzene groups. DMSO or ethanol (10–20 mg/mL) is recommended for in vitro assays.
  • Stability: Stable at −20°C under inert conditions. Degradation occurs under strong acidic/basic conditions or prolonged light exposure .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Docking Studies: Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like carbonic anhydrase or kinase enzymes. The thiazole and sulfonamide groups often participate in hydrogen bonding with active-site residues .
  • QSAR Analysis: Quantitative structure-activity relationship models correlate substituent effects (e.g., fluorine position) with IC50 values in enzymatic assays. For example, 4-fluoro substitution enhances target affinity by 1.5-fold compared to non-fluorinated analogs .

Q. What experimental strategies resolve contradictory data in binding affinity studies?

  • Orthogonal Assays: Combine surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to validate binding thermodynamics.
  • Control Experiments: Test against mutant protein variants to confirm specificity. For instance, a K256A mutation in the target enzyme may abolish binding, supporting direct interaction .
  • Meta-Analysis: Compare results across studies using standardized buffers (e.g., 50 mM Tris-HCl, pH 7.4) to minimize variability .

Q. How are reaction conditions optimized for scalable synthesis without compromising yield?

  • Continuous Flow Reactors: Improve mixing and heat transfer for sulfonylation steps, reducing reaction time from 12 hours (batch) to 2 hours (flow) .
  • Catalyst Screening: Pd/C or Ni catalysts enhance coupling efficiency in piperidine-thiazole formation. A 5 mol% Pd/C achieves >90% conversion at 80°C .
  • In-line Analytics: Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. What methodologies assess the compound’s pharmacokinetic properties in preclinical models?

  • ADME Profiling:
    • Absorption: Caco-2 cell permeability assays (Papp >1 × 10⁻⁶ cm/s indicates moderate absorption).
    • Metabolism: Liver microsome incubation (e.g., human CYP3A4 clearance <20 μL/min/mg suggests low hepatic extraction).
    • Excretion: Radiolabeled studies in rodents quantify fecal vs. renal elimination .

Data Contradiction and Validation

Q. How to address discrepancies in reported IC50 values across studies?

  • Source Analysis: Check for variations in assay conditions (e.g., ATP concentration in kinase assays). For example, IC50 values may differ by 10-fold between 1 mM and 10 µM ATP conditions .
  • Compound Purity: Re-test batches with HPLC-validated purity >99% to exclude impurity-driven artifacts .
  • Statistical Rigor: Apply Grubbs’ test to identify outliers in replicate measurements (α = 0.05) .

Structural and Functional Analogues

Q. Which structural analogs show improved pharmacological profiles?

Analog Modification Activity Enhancement Reference
4-Chloro variantCl replaces F2-fold higher solubility
Piperazine-substitutedAdded piperazine ring3-fold lower CYP inhibition
Thiophene-thiazole hybridThiophene replaces benzene50% higher BBB penetration

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.